Distinct ATP-Binding Domain Peptide Crosslinking: 8-Azido-ATP Labels Val²⁷⁹-Arg²⁹¹ Whereas 2-Azido-ATP Labels Val²³⁶-Lys²⁴¹ in Creatine Kinase
8-Azidoadenosine triphosphate (8-N₃-ATP) demonstrates position-specific photoinsertion into the ATP-binding domain of rabbit cytosolic creatine kinase that is mechanistically distinct from the 2-azido isomer. Both analogs function as substrates and exhibit saturation kinetics, but their crosslinking targets diverge fundamentally: [γ-³²P]8-N₃-ATP photoinserts into the peptide region corresponding to Val²⁷⁹-Arg²⁹¹, whereas [γ-³²P]2-N₃-ATP photoinserts into Val²³⁶-Lys²⁴¹ [1]. This differential labeling profile is not interchangeable for structural mapping experiments.
| Evidence Dimension | Half-maximal saturation concentration for photoinsertion |
|---|---|
| Target Compound Data | [γ-³²P]8-N₃-ATP: 12 µM |
| Comparator Or Baseline | [γ-³²P]2-N₃-ATP: 5 µM |
| Quantified Difference | 2.4-fold higher saturation concentration for 8-N₃-ATP (12 µM vs 5 µM) |
| Conditions | Rabbit cytosolic creatine kinase (MM and BB isoforms); photoaffinity labeling with UV irradiation |
Why This Matters
The distinct peptide labeling profiles (Val²⁷⁹-Arg²⁹¹ vs Val²³⁶-Lys²⁴¹) mean that 8-azido and 2-azido probes cannot be substituted without altering the specific binding site information obtained, making compound-specific procurement essential for reproducible structural mapping.
- [1] Olcott MC, Bradley ML, Haley BE. Photoaffinity labeling of creatine kinase with 2-azido- and 8-azidoadenosine triphosphate: identification of two peptides from the ATP-binding domain. Biochemistry, 1994, 33(39): 11935-11941. View Source
